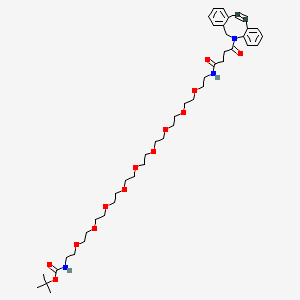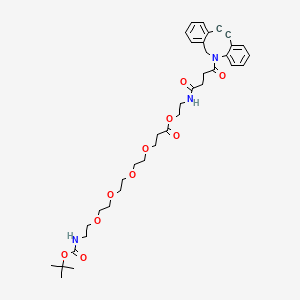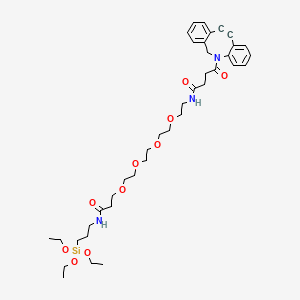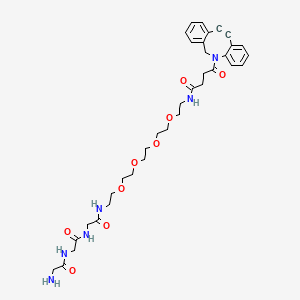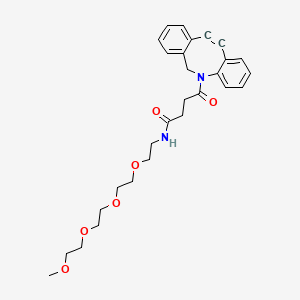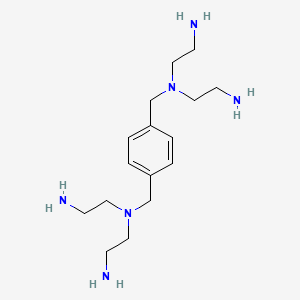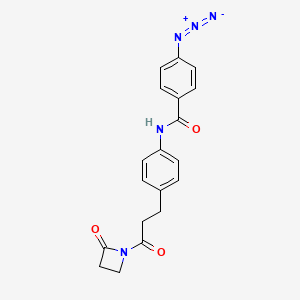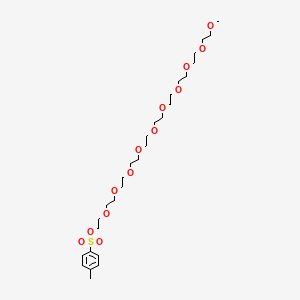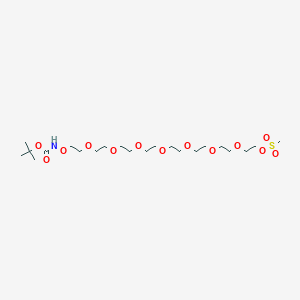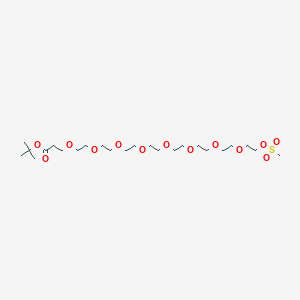
Tos-PEG20-Tos
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tos-PEG20-Tos involves the reaction of polyethylene glycol with p-toluenesulfonyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Tos-PEG20-Tos primarily undergoes substitution reactions due to the presence of the tosyl groups. These reactions involve the replacement of the tosyl group with another nucleophile. Common reagents used in these reactions include sodium azide, potassium thioacetate, and various amines.
Common Reagents and Conditions
Sodium azide: Used in azidation reactions to replace the tosyl group with an azide group.
Potassium thioacetate: Used in thioacetylation reactions to replace the tosyl group with a thioacetate group.
Amines: Used in amination reactions to replace the tosyl group with an amine group.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, azidation reactions produce azido-PEG derivatives, thioacetylation reactions produce thioacetyl-PEG derivatives, and amination reactions produce amino-PEG derivatives.
Scientific Research Applications
Tos-PEG20-Tos has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to selectively degrade target proteins.
Biology: Employed in the study of protein-protein interactions and the development of new therapeutic strategies.
Medicine: Used in drug discovery and development, particularly in the design of targeted therapies for cancer and other diseases.
Industry: Applied in the development of new materials and coatings, as well as in the production of functionalized polymers .
Mechanism of Action
Tos-PEG20-Tos functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. The PROTAC molecule binds to both the target protein and the E3 ligase, bringing them into close proximity. This interaction facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein, marking it for degradation by the proteasome. The degradation of the target protein results in the modulation of cellular pathways and processes .
Comparison with Similar Compounds
Tos-PEG20-Tos is unique due to its specific structure and function as a PROTAC linker. Similar compounds include:
Tos-PEG-Tos: Another PEG-based linker with similar applications but different molecular weight and structure.
Tosyl-PEG-Tosyl: A homobifunctional linear PEG with tosyl groups at both ends, used in similar applications but with different properties.
This compound stands out due to its specific length and functional groups, making it particularly suitable for certain PROTAC applications .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H94O25S2/c1-51-3-7-53(8-4-51)80(55,56)78-49-47-76-45-43-74-41-39-72-37-35-70-33-31-68-29-27-66-25-23-64-21-19-62-17-15-60-13-11-59-12-14-61-16-18-63-20-22-65-24-26-67-28-30-69-32-34-71-36-38-73-40-42-75-44-46-77-48-50-79-81(57,58)54-9-5-52(2)6-10-54/h3-10H,11-50H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJRXZQMVYYGEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H94O25S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1207.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
